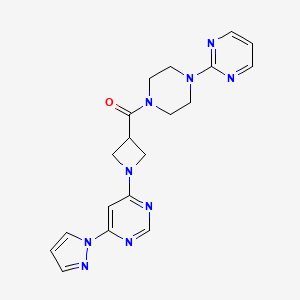

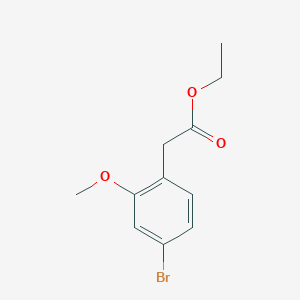

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

Overview

Description

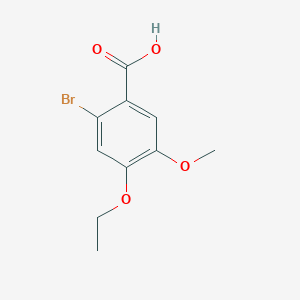

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3. It is a white to yellow solid at room temperature and is known for its applications in various chemical reactions and research fields .

Mechanism of Action

Target of Action

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that brominated compounds often interact with their targets through halogen bonding or electrophilic substitution . The presence of a methoxy group may also influence its interaction with targets, potentially through hydrogen bonding or dipole-dipole interactions.

Biochemical Pathways

Brominated compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The bromine and methoxy groups may also affect its metabolism and excretion .

Result of Action

Brominated compounds often exhibit a wide range of biological activities, and the presence of a methoxy group may also confer certain pharmacological properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a white to yellow solid at room temperature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The bromine atom in the compound could potentially form halogen bonds with biomolecules, influencing their structure and function .

Cellular Effects

Brominated compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that the compound could interact with biomolecules through halogen bonding, potentially inhibiting or activating enzymes and causing changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2-methoxyphenyl)acetate typically involves the esterification of 4-bromo-2-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

Substitution: Formation of ethyl 2-(4-iodo-2-methoxyphenyl)acetate.

Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.

Reduction: Formation of 2-(4-bromo-2-methoxyphenyl)ethanol.

Scientific Research Applications

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-bromophenyl)acetate

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate

- Ethyl 2-(4-fluoro-2-methoxyphenyl)acetate

Uniqueness

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVGLLSTNDUJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2373883.png)

![5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B2373886.png)

![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2373894.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)